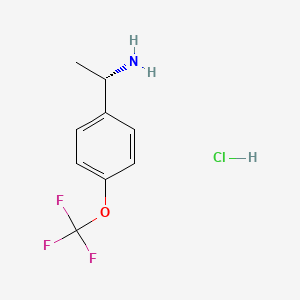

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAQSXJYHZMDFP-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391540-47-8 | |

| Record name | (S)-1-[4-(trifluoromethoxy)phenyl]ethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride chemical properties

An In-depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications

Executive Summary

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a chiral amine building block of significant interest to the pharmaceutical and agrochemical industries. Its value is derived from the stereospecific amine center and the unique physicochemical properties imparted by the para-trifluoromethoxy (-OCF3) group. This substituent enhances lipophilicity, metabolic stability, and receptor binding affinity, making it a desirable feature in modern drug design. This guide provides a comprehensive overview of the compound's chemical properties, state-of-the-art synthesis via biocatalysis, analytical characterization, stability profile, and applications for researchers and drug development professionals.

Introduction: A Modern Building Block for Medicinal Chemistry

Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of these amines is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different biological activities and safety profiles. (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride emerges as a particularly valuable synthon due to the strategic incorporation of the trifluoromethoxy (-OCF3) functional group.

The -OCF3 group is a bioisostere of other functionalities, but it possesses a unique combination of properties. It is strongly electron-withdrawing and highly lipophilic, which can significantly improve a molecule's membrane permeability and bioavailability.[3][4] Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the group remarkably stable against metabolic degradation and thereby potentially extending the biological half-life of a drug candidate.[3]

This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and application, providing a technical resource for scientists leveraging this building block in their research.

Physicochemical and Structural Properties

The hydrochloride salt is a solid at room temperature, while the corresponding free base is a colorless to light yellow liquid.[5][6] Key identifying information and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | [7] |

| Synonyms | (S)-alpha-Methyl-4-(trifluoromethoxy)benzylamine HCl | [7] |

| CAS Number | 1391540-47-8 | [7] |

| Molecular Formula | C₉H₁₁ClF₃NO | [7] |

| Molecular Weight | 241.64 g/mol | |

| Appearance | Solid | [7] |

| Free Base CAS | 951247-75-9 | [8] |

| Free Base MW | 205.18 g/mol | [8][9] |

| Free Base Appearance | Colorless to light yellow liquid |

The trifluoromethoxy group's influence on molecular properties is a key driver for its use in drug design. The diagram below illustrates the causal relationships between the group's fundamental characteristics and its desirable effects on a potential drug molecule.

Caption: Key properties of the -OCF3 group and their impact in drug design.

Synthesis and Manufacturing: The Biocatalytic Approach

The synthesis of enantiomerically pure amines like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a significant challenge. While traditional chemical methods often yield racemic mixtures requiring difficult chiral resolution steps, biocatalysis using ω-transaminases (ω-TAs) has emerged as a superior strategy.[1][2] This approach offers high enantioselectivity (>99% ee), mild reaction conditions, and a greener environmental profile.[2][10]

The core of the process is the asymmetric transamination of a prochiral ketone, 4'-(trifluoromethoxy)acetophenone, using an amine donor. An (S)-selective ω-transaminase facilitates the transfer of an amino group to the ketone, producing the desired (S)-enantiomer of the amine with high fidelity.

Caption: Biocatalytic synthesis of the target chiral amine via transamination.

Protocol: Asymmetric Synthesis via ω-Transaminase

This protocol is adapted from methodologies described for the synthesis of structurally related chiral amines using ω-transaminases.[5][10]

Materials:

-

4'-(Trifluoromethoxy)acetophenone

-

(S)-selective ω-transaminase (e.g., VsTA or a commercial equivalent)[11][12]

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine, Na₂SO₄

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5). Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5-1.0 mM.

-

Substrate Addition: Dissolve the 4'-(trifluoromethoxy)acetophenone substrate in DMSO. Add this solution to the reaction buffer to achieve the desired final substrate concentration (e.g., 10-50 mM). The use of a co-solvent like DMSO is often necessary to enhance the solubility of the hydrophobic ketone substrate.[5][10] A final DMSO concentration of 25% (v/v) has been shown to be effective in similar systems.[10]

-

Enzyme and Donor Addition: Add the ω-transaminase enzyme preparation to the vessel. Initiate the reaction by adding the amine donor, isopropylamine, to a final concentration of 75-100 mM.[5][10]

-

Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 18-48 hours.

-

Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC or GC to determine the conversion of the ketone to the amine product.

-

Workup and Isolation: Once the reaction has reached completion, quench it by adjusting the pH. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine free base.

-

Salt Formation: To prepare the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (either as a gas or a solution in a compatible solvent). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Expected signals include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), and aromatic signals corresponding to the substituted phenyl ring. A supplier's ¹H NMR data for the free base is available.[6]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aliphatic carbons and the aromatic carbons, including the carbon of the -OCF₃ group, which exhibits a characteristic quartet due to C-F coupling.

-

Mass Spectrometry (MS): LC-MS analysis is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion is at m/z 206.18.[6]

| Assignment | Expected ¹H Shift (ppm, CDCl₃) | Multiplicity | Notes |

| -CH₃ | ~1.4-1.6 | Doublet | |

| -NH₂ | ~1.8-2.2 | Broad Singlet | Disappears on D₂O exchange |

| -CH- | ~4.1-4.3 | Quartet | |

| Aromatic-H | ~7.1-7.4 | Multiplet | AA'BB' system |

Protocol: Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (ee) is critical. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[13]

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Column: Polysaccharide-based columns like Daicel CHIRALPAK® or CHIRALCEL® are highly effective for separating amine enantiomers.[3][14]

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio is 90:10 (hexane:isopropanol). A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized amine (or its hydrochloride salt) in the mobile phase to create a dilute solution (e.g., ~1 mg/mL).

-

Analysis: Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 220 nm or 254 nm). Inject the sample onto the column.

-

Data Interpretation: The (S)- and (R)-enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100. A successful asymmetric synthesis should yield an ee of >99%.

Chemical Reactivity and Stability

While the trifluoromethoxy group confers high stability, understanding potential degradation pathways is crucial for formulation and storage.[3]

-

General Stability: The compound is stable under standard storage conditions (room temperature, sealed from moisture).[8] The hydrochloride salt form generally offers improved stability and handling properties compared to the free base.

-

Hydrolytic Stability: The trifluoromethoxy group is generally resistant to hydrolysis. However, under harsh alkaline conditions (strong base, elevated temperature), it can be susceptible to hydrolysis, which would ultimately yield the corresponding carboxylic acid.[15] More commonly, degradation of molecules containing this moiety occurs at other, more labile functional groups.[15]

-

Forced Degradation: To fully characterize stability for pharmaceutical development, forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress should be performed.[15][16] This helps to identify potential degradants and establish a stability-indicating analytical method.

Applications in Research and Drug Development

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is primarily used as a chiral building block for the synthesis of more complex, biologically active molecules.[8][9] Its structural features are found in various development candidates.

-

Pharmaceutical Intermediates: It serves as a key starting material or intermediate in multi-step syntheses of novel therapeutic agents. Its incorporation can enhance the drug-like properties of the final compound.

-

Scaffold for Kinase Inhibitors: Phenyl-ethylamine scaffolds are common in kinase inhibitors. For instance, a similar chiral amine, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, was prepared using ω-transaminases as a key intermediate for a JAK2 kinase inhibitor.[1][10]

-

Agrochemicals: The trifluoromethoxy group is also a prevalent feature in modern pesticides and herbicides, suggesting potential applications in this field.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The GHS classification for the related (trifluoromethyl) analog includes warnings for acute oral toxicity, skin irritation, and serious eye irritation.[17]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a high-value chiral intermediate whose utility is defined by both its stereochemistry and the powerful influence of the trifluoromethoxy group. The advancement of biocatalytic methods, particularly the use of ω-transaminases, has made its synthesis efficient and highly selective, paving the way for its broader application. For medicinal chemists and drug development scientists, this compound represents a strategic tool for creating novel molecules with enhanced metabolic stability, bioavailability, and potency.

References

-

Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. MDPI. Available at: [Link]

-

Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Applied Biochemistry and Biotechnology. Semantic Scholar. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Rodrigues, C. J. C., Ferrer, M., & de Carvalho, C. C. C. R. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Available at: [Link]

-

Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. PubMed. Available at: [Link]

-

Duan, Z. W., Wang, Y. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Retrieved from [Link]

-

Li, G., Jiao, R., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC. Available at: [Link]

-

LZ Chemical. (n.d.). (R)-1-(4-(TrifluoroMethoxy)phenyl) ethanamine hydrochloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information For: S1. Retrieved from [Link]

-

Al-Trawneh, S. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Walash, M. I., et al. (2024). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Sciety. (n.d.). Asymmetric synthesis of stereogenic-at-sulfur compounds via biocatalytic oxidation with Unspecific Peroxygenases. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

-

NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). 2-(4-(Trifluoromethoxy)phenyl)ethanamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | Semantic Scholar [semanticscholar.org]

- 12. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. jelsciences.com [jelsciences.com]

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride molecular weight.

An In-Depth Technical Guide to the Molecular Weight of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethoxy group. A precise understanding of its molecular weight is fundamental to its application, directly impacting reaction stoichiometry, analytical quantification, and regulatory documentation. This technical guide provides a comprehensive analysis of the molecular weight of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, beginning with a first-principles theoretical calculation based on its molecular formula, C₉H₁₁ClF₃NO. We will explore the critical distinction between the free base and its hydrochloride salt form, detail robust experimental methods for its verification—namely Mass Spectrometry and Elemental Analysis—and explain the profound significance of this fundamental parameter in a drug discovery and development context.

Introduction: The Compound and Its Context

Chiral amines are ubiquitous scaffolds in the synthesis of active pharmaceutical ingredients (APIs). (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, in particular, offers a trifluoromethoxy (-OCF₃) substituent. This group is an increasingly popular bioisostere for other functionalities, known for enhancing metabolic stability, increasing lipophilicity, and modulating pKa, thereby improving the pharmacokinetic profile of drug candidates.

The compound is most commonly supplied and utilized as a hydrochloride salt to improve its stability and handling characteristics as a crystalline solid. However, this necessitates a clear and accurate accounting of the molecular weight of the salt form, not just the free base, to ensure precision in all downstream applications. This guide serves as an authoritative resource for researchers, establishing the definitive molecular weight and outlining the best practices for its use and verification.

Theoretical Molecular Weight Determination

The first step in establishing the molecular weight of any compound is a theoretical calculation derived from its molecular formula. This provides a precise expected value against which all experimental results can be benchmarked.

Molecular Structure and Formula

The hydrochloride salt is formed by the protonation of the primary amine of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine by hydrochloric acid.

Figure 1: Chemical structure of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanaminium chloride.

Calculation from Atomic Weights

The molecular weight (more accurately, the molar mass) is the sum of the atomic weights of all constituent atoms. Using the standard atomic weights provided by IUPAC:

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 241.640 |

Based on this calculation, the theoretical molecular weight of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is 241.64 g/mol . This value aligns with commercially available data, which lists the molecular weight as 241.6379.[4]

Significance in Experimental and Developmental Workflows

An accurate molecular weight is not merely a descriptive property; it is a cornerstone of quantitative chemical science.

Stoichiometric Precision

In synthetic chemistry, all reaction calculations are based on molar quantities. Using an incorrect molecular weight—for instance, that of the free base (205.18 g/mol )[1][3] when weighing the hydrochloride salt—would introduce a significant error of approximately 17.8%. This would lead to incorrect reagent ratios, potentially resulting in lower yields, incomplete reactions, or the formation of impurities.

Preparation of Analytical Standards

For quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), stock solutions and calibration curves must be prepared with high accuracy. The concentration of a standard solution is calculated as:

Concentration (mol/L) = Mass of Standard (g) / (Molecular Weight ( g/mol ) * Volume (L))

Using the wrong molecular weight will systematically bias all subsequent quantitative measurements derived from that standard.

Salt vs. Free Base Considerations

It is critical for researchers to confirm which form of the compound they are using. While the active moiety is the organic cation, the mass being weighed includes the hydrochloride counter-ion. All documentation, from laboratory notebooks to regulatory filings, must clearly distinguish between the two forms and use the appropriate molecular weight for each.

| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | C₉H₁₀F₃NO | 205.18 |

| Hydrochloride Salt | C₉H₁₁ClF₃NO | 241.64 |

Experimental Verification Protocols

While the theoretical molecular weight is precise, experimental verification is a mandatory quality control step to confirm the identity and purity of a substance.

Figure 2: Workflow for the confirmation of molecular identity and purity.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this, Electrospray Ionization (ESI) is the preferred method.

Expert Insight: In ESI-MS, the hydrochloride salt will dissociate in the spray solution. The instrument will not detect the intact salt (m/z 241.64). Instead, it will detect the protonated free base, [M+H]⁺. This is a crucial point of interpretation.

Expected Result: The mass of the free base is 205.18 Da. The expected ion to be observed is [C₉H₁₀F₃NO + H]⁺, which has a monoisotopic mass of 206.19 Da . Observation of this peak is strong evidence for the correct core structure.

Step-by-Step Protocol for ESI-MS Verification:

-

Standard Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.

-

Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a relevant range (e.g., m/z 100-500).

-

Analysis: Identify the base peak and confirm if its m/z value corresponds to the expected [M+H]⁺ ion (206.19 ± instrument tolerance).

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in a pure sample. This is a classic and powerful technique for confirming a molecular formula.

Trustworthiness: This method is self-validating. If the experimental percentages for C, H, and N match the theoretical values calculated from the formula C₉H₁₁ClF₃NO, it provides extremely high confidence in the sample's identity and purity.

Theoretical Elemental Composition:

-

%C = (9 * 12.011) / 241.640 * 100 = 44.74%

-

%H = (11 * 1.008) / 241.640 * 100 = 4.59%

-

%N = (1 * 14.007) / 241.640 * 100 = 5.79%

Step-by-Step Protocol for Elemental Analysis:

-

Sample Preparation: Accurately weigh 1-3 mg of the dry, pure compound into a tin capsule.

-

Instrument Setup: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

-

Combustion: Place the sample in the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) in the presence of oxygen, causing complete combustion.

-

Analysis: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

-

Result Comparison: Compare the instrument's output (%C, %H, %N) to the theoretical values. A match within ±0.4% is typically considered confirmation of purity and formula.

Conclusion

The molecular weight of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a defining characteristic essential for its effective use in research and development. The theoretically calculated and experimentally verifiable molecular weight is 241.64 g/mol . Researchers must remain vigilant in distinguishing this value from the molecular weight of the corresponding free base (205.18 g/mol ) to maintain accuracy in all quantitative applications. The synergistic use of theoretical calculations with robust analytical techniques like Mass Spectrometry and Elemental Analysis provides a self-validating system for confirming the identity and purity of this vital chemical building block, ensuring the integrity and reproducibility of scientific outcomes.

References

-

(1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride - CymitQuimica.

-

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine | Drug Intermediate - MedChemExpress.

-

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (Cas 951247-75-9) - Parchem.

-

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine - 951247-75-9 - BLDpharm.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise structural characterization of chiral molecules is a cornerstone of modern drug development. (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a key chiral building block whose efficacy and safety are intrinsically linked to its specific three-dimensional arrangement.[1][2][3][4][5] This guide provides an in-depth, technically-focused framework for the comprehensive structure elucidation of this compound. We will explore a multi-technique approach, grounded in scientific first principles, to unequivocally confirm its chemical identity, purity, and absolute stereochemistry. Each section details not just the "how" but the critical "why" behind the analytical choices, ensuring a robust and self-validating characterization process.

Introduction: The Imperative of Stereochemical Precision

In the pharmaceutical landscape, the stereoisomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, as a primary amine, is a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[2][5] Its hydrochloride salt form enhances stability and solubility. The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability and lipophilicity.[1] Therefore, a rigorous and unambiguous determination of its structure, including the absolute configuration at the chiral center, is not merely an academic exercise but a regulatory and safety necessity.

This guide outlines a logical workflow for the complete structural characterization of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, integrating data from multiple spectroscopic and chromatographic techniques.

Foundational Analysis: Confirming Connectivity and Functional Groups

The initial phase of structure elucidation focuses on verifying the molecular formula (C₉H₁₁ClF₃NO) and confirming the presence of the key functional groups.[6] High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FT-IR) spectroscopy are the primary tools for this stage.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition. For (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, we would analyze the free base, (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, which has a molecular weight of 205.18 g/mol .[2]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity of the hydrochloride salt in a suitable solvent (e.g., methanol) and add a mild base (e.g., ammonium hydroxide) to generate the free amine in situ.

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide the requisite mass accuracy.

-

Data Analysis: The resulting spectrum should show a prominent protonated molecule [M+H]⁺ at m/z corresponding to C₉H₁₁F₃NO. The measured mass should be within 5 ppm of the theoretical mass.

Trustworthiness: The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further validate the structure. The trifluoromethyl group is a known fragmenting moiety, and its loss would be a key diagnostic indicator.[7][8] The fragmentation of the ethylamine side chain would also provide confirmatory evidence.

Table 1: Expected HRMS Data

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₉H₁₁F₃NO | 206.0814 | Within 5 ppm |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. For a primary amine hydrochloride, we expect to see characteristic absorptions for the ammonium (N-H⁺) and aromatic moieties.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: The spectrum should be analyzed for the following key absorptions.

Trustworthiness: The presence of a broad, strong absorption in the 3200-2800 cm⁻¹ range is a hallmark of the N-H⁺ stretching vibrations in a primary amine salt.[9] This, combined with the characteristic aromatic C-H and C=C stretching bands, provides a unique fingerprint for the molecule.

Table 2: Key FT-IR Absorptions

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Ammonium (N-H⁺) | Stretch | 3200-2800 (broad, strong) |

| Ammonium (N-H⁺) | Bend | 1625-1560 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-O (Trifluoromethoxy) | Stretch | ~1250 |

| C-F (Trifluoromethoxy) | Stretch | ~1160 |

Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[10][11] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Trustworthiness: The combination of 1D and 2D NMR experiments provides a self-validating dataset. COSY correlations confirm proton-proton adjacencies, while HSQC and HMBC spectra link protons to their directly attached and more distant carbons, respectively. The presence of a single, sharp signal in the ¹⁹F NMR spectrum confirms the trifluoromethoxy group.[12]

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.6 (doublet) | ~20 |

| CH | ~4.5 (quartet) | ~55 |

| Aromatic CH | ~7.4-7.6 (multiplet) | ~120-135 |

| Aromatic C-O | ~150 | |

| CF₃ | ~122 (quartet, J_CF) |

Visualization of the Structure Elucidation Workflow:

Caption: Workflow for the structure elucidation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride.

Determination of Stereochemical Integrity: Chiral Chromatography and X-ray Crystallography

The final and most critical step is to confirm the enantiomeric purity and determine the absolute configuration of the chiral center.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[13][14][15][] The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point for screening.

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is typically used. The ratio is optimized to achieve good resolution.[15][17]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

-

Data Analysis: The chromatogram of the sample should show a single major peak corresponding to the (S)-enantiomer. Spiking the sample with a small amount of the racemic mixture will confirm the retention times of both enantiomers. The enantiomeric excess is calculated from the peak areas.

Trustworthiness: A validated chiral HPLC method provides quantitative and reproducible results for enantiomeric purity. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Single-Crystal X-ray Crystallography

Expertise & Experience: While other techniques can provide circumstantial evidence, single-crystal X-ray crystallography is the only method that can directly and unambiguously determine the absolute configuration of a chiral molecule.[18][19][20]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator of the correctness of the assigned absolute stereochemistry.[21]

Trustworthiness: A high-quality crystal structure with a low R-factor and a Flack parameter close to zero provides irrefutable proof of the absolute configuration.

Conclusion: A Holistic Approach to Structural Certainty

The comprehensive structure elucidation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride requires a synergistic application of multiple analytical techniques. By systematically confirming the molecular formula, functional groups, atomic connectivity, enantiomeric purity, and absolute stereochemistry, we can establish the identity and quality of this critical chiral building block with the highest degree of scientific confidence. This rigorous approach is essential for ensuring the safety and efficacy of the final pharmaceutical products.

References

-

Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]

-

1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride. PubChem. [Link]

-

Absolute Configuration of Small Molecules by Co-crystallization. PMC. [Link]

-

The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. [Link]

-

Supporting Information For: S1. DOI. [Link]

-

HPLC Determination of Enantiomeric Purity of PF-04136309 Based on a Chiral Stationary Phase. ResearchGate. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

-

Amine infrared spectra. University of Calgary. [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. ResearchGate. [Link]

-

Amines of diverse structural characteristics selected for this study. ResearchGate. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. LinkedIn. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. [Link]

-

Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

Sources

- 1. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1391540-47-8|(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. 951247-75-9|(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine|BLD Pharm [bldpharm.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to the Solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility and formulating effective drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClF₃NO | [1][2] |

| Molecular Weight | 241.64 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

| pKa (predicted) | Due to the amine functional group, this compound is basic. The pKa of the conjugate acid is predicted to be in the range of 9-10, typical for similar phenylethylamine hydrochlorides. This value is critical as it dictates the ionization state of the molecule at different pH values, which in turn significantly impacts its aqueous solubility. | |

| logP (predicted) | The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The trifluoromethoxy group is known to be highly lipophilic. The predicted logP for the free base is likely to be in the range of 2.5-3.5, suggesting moderate to high lipophilicity. |

Estimated Aqueous Solubility

Direct experimental data for the aqueous solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is not publicly available. However, data from a closely related structural analog, (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, indicates an aqueous solubility of >50 mg/mL . Given the structural similarities, it is reasonable to anticipate that (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride also exhibits high aqueous solubility.

The primary driver for the aqueous solubility of this compound is its hydrochloride salt form. In solution, the salt dissociates, yielding the protonated amine (an ammonium cation) and a chloride anion. The ionic nature of the protonated amine allows for strong interactions with polar water molecules, facilitating dissolution.

Factors Influencing Solubility

The solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is not a fixed value but is influenced by several environmental factors.

pH

The pH of the aqueous medium is the most critical factor governing the solubility of this amine hydrochloride. The relationship between pH, pKa, and the concentration of the ionized and unionized forms of the amine can be described by the Henderson-Hasselbalch equation.

As illustrated in Figure 1, at a pH significantly below the pKa of the amine, the equilibrium favors the protonated, ionized form (R-NH₃⁺), leading to higher aqueous solubility. Conversely, as the pH increases above the pKa, the un-ionized free base (R-NH₂) predominates. The free base is expected to be significantly less soluble in water due to the lipophilic nature of the trifluoromethoxy-substituted phenyl ring, potentially leading to precipitation.

Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, the magnitude of this effect must be determined empirically.

Solvent Composition

The solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride in organic and mixed-solvent systems will differ significantly from its aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to have good solubility in these solvents due to the potential for hydrogen bonding with the amine and the polar nature of the hydrochloride salt.

-

Apolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in apolar solvents due to the ionic nature of the hydrochloride salt. The free base form would exhibit higher solubility in these solvents.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . The following is a detailed protocol for determining the solubility of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride.

Materials and Equipment

-

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride

-

Selected solvents (e.g., deionized water, phosphate buffers of various pH, ethanol)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Analytical balance

-

pH meter

Experimental Workflow

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride to a series of vials containing the chosen solvents (e.g., water, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, pH 7.4 phosphate buffer, ethanol). An excess of the solid should be visually present.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride in the same solvent as the sample.

-

Analyze the standard solutions and the filtered sample solution by a validated HPLC or LC-MS method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the sample by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

Conclusion

While specific experimental solubility data for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride remains to be published, its chemical structure as a hydrochloride salt of a primary amine strongly suggests high aqueous solubility, particularly in acidic to neutral pH conditions. The trifluoromethoxy group contributes to the lipophilicity of the free base, which will dominate its solubility characteristics at higher pH values. For drug development professionals, the provided experimental protocol for solubility determination will be crucial in generating the necessary data to support formulation and preclinical development activities.

References

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. 2021. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

pKa Prediction. Rowan Scientific. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Efficient and Accurate pKa Prediction Enabled by Pre-Trained Ma- chine-Learned Interatomic Potentials. ChemRxiv. [Link]

-

Epik: pKa and Protonation State Prediction through Machine Learning. PubMed. [Link]

-

Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. PMC. [Link]

-

United States Patent 9,216,968 B2. Google Patents. [Link]

- US7368609B2 - Optically active 1-(fluoro-, trifluoromethyl- or trifluoromethoxy- substituted phenyl)alkylamine N-monoalkyl derivatives and process for producing same.

-

Understanding the Properties and Applications of Trifluoromethoxybenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Leveraging Trifluoromethoxybenzene Derivatives in Specialty Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

- EP1425001B1 - Phenethanolamine derivatives for treatment of respiratory diseases.

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

Sources

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: A Comprehensive Guide to Chemical Stability and Storage

An In-Depth Technical Guide

Introduction

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a critical chiral building block used extensively in pharmaceutical research and development as an intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[1] The molecule's structural integrity, encompassing its stereochemical configuration and the stability of its functional groups, is paramount to ensuring the quality, safety, and efficacy of the final drug product. The presence of a primary amine, a chiral center, and an electron-withdrawing trifluoromethoxy group introduces specific stability challenges that necessitate a thorough understanding and carefully controlled handling and storage protocols.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the factors influencing the stability of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride. We will delve into its key physicochemical properties, explore potential degradation pathways, and establish a framework for robust stability assessment. The ultimate goal is to equip scientific professionals with the expertise to maintain the compound's purity and integrity from receipt to application.

Physicochemical Properties and Their Impact on Stability

The stability of a chemical compound is intrinsically linked to its molecular structure. For (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, three key structural features dictate its behavior: the chiral primary amine, the trifluoromethoxy substituent, and its formulation as a hydrochloride salt.

| Property | Data | Source |

| Chemical Name | (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | [2] |

| Synonyms | Benzenemethanamine, alpha-methyl-4-(trifluoromethoxy)-, hydrochloride (1:1), (alphaS)- | [2] |

| Molecular Formula | C₉H₁₁ClF₃NO | [2] |

| Molecular Weight | 241.64 g/mol | [2] |

| Form | Solid | [2] |

-

Primary Amine: The primary amine is a nucleophilic center and is susceptible to oxidation. This reactivity is a primary concern during storage and handling, as oxidation can lead to the formation of imine or nitrile impurities, fundamentally altering the molecule's chemical identity.

-

Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate strategy to enhance the compound's stability and handling characteristics. By protonating the basic amine group, its nucleophilicity and susceptibility to ambient oxidation are reduced. Furthermore, the salt form typically improves aqueous solubility, which is critical for downstream applications like in vitro assays.[3]

-

Trifluoromethoxy (-OCF₃) Group: This electron-withdrawing group is known to impart desirable properties such as increased metabolic stability and lipophilicity in derivative drug candidates.[3][4] While the C-F bonds are exceptionally strong, the ether linkage could be a potential site for degradation under harsh conditions. However, studies on similar structures suggest that the trifluoromethoxy group can be subject to biodegradation, indicating potential chemical degradation pathways.[5]

Potential Degradation Pathways

Understanding the potential routes of degradation is the cornerstone of developing effective storage strategies and stability-indicating analytical methods. The primary degradation pathways for this molecule are hydrolysis, oxidation, photolysis, and thermolysis.

Caption: Potential degradation pathways for the title compound.

3.1 Hydrolytic Degradation As a salt, the compound can be susceptible to hydrolysis, particularly in non-anhydrous solvents or when exposed to atmospheric moisture. The primary risk is the dissociation into the free amine and hydrochloric acid, which can alter the pH of the microenvironment and potentially catalyze further degradation. The stability is therefore highly dependent on maintaining anhydrous conditions.

3.2 Oxidative Degradation The primary amine functional group is prone to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or other oxidizing agents. This can lead to the formation of corresponding imines or other related impurities. The causality for recommending storage under an inert atmosphere stems directly from mitigating this oxidative risk.[3]

3.3 Photodegradation While specific photostability data for this compound is not readily available, structurally related chiral amines and aromatic compounds can be sensitive to light, particularly in the UV spectrum.[4] Photolytic energy can induce bond cleavage or the formation of radical species, leading to a complex mixture of degradants. Therefore, protection from light is a prudent and necessary precaution.

3.4 Thermal Degradation Elevated temperatures provide the energy to overcome activation barriers for decomposition. Thermal decomposition of this compound can be aggressive, leading to the release of hazardous gases including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][7] This underscores the importance of controlled, cool storage conditions.

Recommended Storage and Handling Conditions

Based on the compound's chemical nature and potential degradation pathways, a multi-faceted approach to storage is required to ensure its long-term integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of potential hydrolytic and oxidative reactions.[3] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine group.[3] |

| Light | Protect from Light (Amber Vial) | Avoids potential photodegradation. |

| Moisture | Desiccate / Tightly Sealed Container | Prevents hydrolysis of the hydrochloride salt and subsequent degradation.[6][8][9] |

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen.[6][9] |

4.1 Long-Term Storage For long-term archival, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator placed within a refrigerator at 2–8°C. The container should be made of an inert material, such as an amber glass vial, to protect from light.

4.2 In-Use Stability (Solution) Solutions of the compound should be prepared fresh whenever possible. If stock solutions must be prepared, they should be made using a dry, high-purity solvent. To ensure stability, these solutions should be stored at 2–8°C and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH; therefore, in-house stability studies on solutions are recommended if they are to be stored for any significant duration.

4.3 Handling All handling should be performed in a well-ventilated area, and exposure to the atmosphere should be minimized.[6][9] For weighing and transferring, it is advisable to work quickly or within a glovebox under an inert atmosphere to prevent moisture uptake and oxidation. Standard personal protective equipment should be worn.[6][8]

Framework for a Stability Assessment Program

A robust stability program is essential for any research or development involving this compound. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines.[10][11]

Caption: Workflow for a forced degradation stability study.

5.1 Experimental Protocol: Forced Degradation Study This protocol outlines a typical forced degradation study designed to assess the intrinsic stability of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride.

-

Sample Preparation: Prepare several accurately weighed samples of the compound. For solution studies, dissolve the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Control Sample: Store one solid sample and one solution sample under the recommended long-term storage conditions (2–8°C, protected from light) to serve as a baseline (T=0) control.

-

Acid Hydrolysis: To a solution sample, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: To a solution sample, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature. Withdraw aliquots at specified time points, neutralize with an equivalent amount of acid, and dilute for analysis.

-

Oxidative Degradation: To a solution sample, add a volume of 30% H₂O₂ to achieve a final concentration of approximately 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.

-

Thermal Degradation (Solid State): Place a solid sample in a controlled-temperature oven at 80°C. At specified time points (e.g., 1, 5, 10 days), remove the sample, allow it to cool, and prepare a solution for analysis.

-

Photostability: Expose both solid and solution samples to a controlled light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel control sample should be wrapped in aluminum foil to exclude light.

5.2 Analytical Methodology A stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from any degradation products and impurities.

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.

-

Chiral Column: A chiral stationary phase (e.g., polysaccharide-based like Chiralpak) is mandatory.[12] This is a self-validating system; it not only quantifies purity but also ensures that the stress conditions have not induced racemization, thereby confirming the stereochemical stability of the chiral center.

-

Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to prove the method's specificity and stability-indicating capabilities.[12]

Conclusion

The chemical stability of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is robust under appropriate conditions but is susceptible to degradation from moisture, oxygen, light, and heat. The hydrochloride salt form provides a degree of protection, but rigorous adherence to controlled storage and handling protocols is essential to preserve its purity and stereochemical integrity. The recommended conditions—refrigeration (2–8°C), desiccation, protection from light, and storage under an inert atmosphere—are based on a mechanistic understanding of its potential degradation pathways. For professionals in drug development, implementing a systematic stability assessment program, including forced degradation studies and the use of a chiral stability-indicating analytical method, is not merely a recommendation but a scientific necessity to ensure the quality and reliability of this vital pharmaceutical intermediate.

References

-

Berger, U., & Hauk, A. (2005). Biodegradation of fluorinated alkyl substances. PubMed. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2008, August 5). Mechanistic studies in biodegradation of the new synthesized fluorosurfactant 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate. Retrieved from [Link]

-

Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2013, May 18). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. Retrieved from [Link]

-

European Medicines Agency. (2023, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

National Institutes of Health. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

PubMed Central. (2016, July 29). Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]

- 3. (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 856645-99-3 | Benchchem [benchchem.com]

- 4. (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 865815-09-4 | Benchchem [benchchem.com]

- 5. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. pharmasm.com [pharmasm.com]

- 12. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride literature review

An In-Depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Application

Introduction: The Strategic Importance of a Fluorinated Chiral Amine

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a highly valuable chiral building block in modern medicinal chemistry.[1][2] Its significance stems from the unique combination of two critical structural features: the stereospecific (S)-configuration at the alpha-carbon and the presence of a para-trifluoromethoxy (-OCF₃) group on the phenyl ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, analytical characterization, and the strategic rationale behind its use in pharmaceutical research.

The trifluoromethoxy group is a bioisostere of other functionalities, but it imparts a unique set of physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a distinct electronic profile and steric footprint.[3][4] Its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5][6] The presence of the oxygen atom allows for potential hydrogen bond acceptance, adding a layer of complexity to its interaction with protein targets.

Furthermore, the chirality of the molecule is paramount. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be inactive or even contribute to undesirable side effects.[1][7] Therefore, securing the enantiomerically pure (S)-isomer is a critical objective in any synthetic campaign utilizing this intermediate.[8][9]

PART 1: Physicochemical Properties and Analytical Characterization

Accurate characterization is the bedrock of chemical research and development. For a key intermediate like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride, a multi-pronged analytical approach is necessary to confirm its identity, purity, and stereochemical integrity.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1391540-47-8 | [2][10][11] |

| Molecular Formula | C₉H₁₁ClF₃NO | [10] |

| Molecular Weight | 241.64 g/mol | [10][12] |

| Appearance | Solid | [10] |

| Purity (Typical) | ≥97% | [10] |

| Storage | 4°C, stored under nitrogen | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Expert Insight: NMR is the definitive technique for unambiguous structural elucidation. For this molecule, ¹H and ¹³C NMR will confirm the connectivity of atoms, while specialized 2D NMR techniques (like COSY and HSQC) can further validate assignments if needed. The spectra provide a unique fingerprint of the molecule.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Expected ¹H NMR Spectral Data (in D₂O, predicted):

-

δ 7.4-7.6 ppm (d, 2H): Two aromatic protons ortho to the -OCF₃ group.

-

δ 7.2-7.4 ppm (d, 2H): Two aromatic protons meta to the -OCF₃ group.

-

δ 4.4-4.6 ppm (q, 1H): The methine proton (-CH) at the chiral center, coupled to both the methyl and amine protons.

-

δ 1.6-1.8 ppm (d, 3H): The methyl protons (-CH₃), coupled to the methine proton.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expert Insight: Mass spectrometry is essential for confirming the molecular weight of the compound and its salt form. Electrospray Ionization (ESI) is a soft ionization technique ideal for this purpose, as it typically keeps the molecule intact, showing the protonated molecular ion of the free base.

Step-by-Step Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent mixture like methanol/water (50:50 v/v).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Analysis: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: Look for the protonated molecular ion of the free base [M+H]⁺. The free base (C₉H₁₀F₃NO) has a molecular weight of 205.18.[8][9] Therefore, the expected m/z value would be approximately 206.19.

Expected Fragmentation: While ESI is a soft technique, some fragmentation can occur. Key expected fragments would arise from the loss of the amine group or cleavage of the ethyl side chain.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Expert Insight: This is the most critical validation step to ensure the product is the desired (S)-enantiomer and not a racemic mixture. The choice of the Chiral Stationary Phase (CSP) is paramount, as it must be able to differentiate between the two enantiomers.

Step-by-Step Protocol for Chiral HPLC:

-

Column Selection: Utilize a CSP designed for separating chiral amines. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective. A DAICEL CHIRALPAK® series column is a common starting point.[13]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the chiral column and monitor the elution profile using a UV detector (typically around 254 nm).

-

Validation: A successful separation will show two distinct peaks for a racemic sample. The enantiomerically pure (S)-isomer should ideally show only a single peak. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

PART 2: Synthesis and Stereochemical Control

The primary challenge in producing (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride is achieving high enantiomeric purity. Two principal strategies are employed: classical chiral resolution and modern asymmetric synthesis.

Method 1: Chiral Resolution via Diastereomeric Salt Crystallization

Causality: This classic method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed.[14] These salts have different solubilities, allowing one to be selectively crystallized and separated.[15]

Step-by-Step Protocol:

-

Racemate Preparation: Synthesize the racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine. This is typically achieved by reductive amination of 4-(trifluoromethoxy)acetophenone.

-

Resolving Agent Selection: Choose an appropriate chiral resolving agent. Derivatives of tartaric acid, such as L-tartaric acid or (-)-dibenzoyltartaric acid, are common and effective choices.[14][16]

-

Salt Formation: Dissolve the racemic amine and a sub-stoichiometric amount (typically 0.5-0.6 equivalents) of the chiral resolving agent in a suitable solvent (e.g., methanol or ethanol) with gentle heating to ensure complete dissolution.[16][17]

-